molecular formula C29H35N5O B11459252 7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-4-{[4-(propan-2-yl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-4-{[4-(propan-2-yl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11459252
M. Wt: 469.6 g/mol
InChI Key: QMZAVIBGVCFTEP-UHFFFAOYSA-N
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Description

7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-4-{[4-(propan-2-yl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-4-{[4-(propan-2-yl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperazine ring, and the addition of various substituents. Common synthetic routes may include:

    Formation of the Quinazolinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the quinazolinone core.

    Addition of Substituents: The various substituents, such as the phenyl and isopropyl groups, can be added through electrophilic aromatic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-4-{[4-(propan-2-yl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst may be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic substituents.

Scientific Research Applications

7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-4-{[4-(propan-2-yl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one has various scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including potential interactions with biological targets.

    Medicine: The compound may have potential therapeutic applications, such as acting as a lead compound for drug development.

    Industry: Its chemical stability and reactivity make it useful in various industrial processes, including the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-4-{[4-(propan-2-yl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.

    Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different core structures.

Uniqueness

7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-4-{[4-(propan-2-yl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of structural features, including the quinazolinone core, piperazine ring, and various substituents

Properties

Molecular Formula

C29H35N5O

Molecular Weight

469.6 g/mol

IUPAC Name

7,7-dimethyl-2-(4-phenylpiperazin-1-yl)-4-(4-propan-2-ylanilino)-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C29H35N5O/c1-20(2)21-10-12-22(13-11-21)30-27-26-24(18-29(3,4)19-25(26)35)31-28(32-27)34-16-14-33(15-17-34)23-8-6-5-7-9-23/h5-13,20H,14-19H2,1-4H3,(H,30,31,32)

InChI Key

QMZAVIBGVCFTEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC3=C2C(=O)CC(C3)(C)C)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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